molecular formula C19H14FN3O4 B2358931 2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide CAS No. 895791-98-7

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide

Cat. No.: B2358931
CAS No.: 895791-98-7
M. Wt: 367.336
InChI Key: QVHBBUXPEQWKPJ-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide” is a type of benzofuro pyrimidinone . It is a product of a series of reactions involving carbodiimide, obtained from aza-Wittig reaction of iminophosphorane with 4-fluorophenyl isocyanate .


Synthesis Analysis

The synthesis of this compound involves the reaction of carbodiimide, obtained from aza-Wittig reaction of iminophosphorane with 4-fluorophenyl isocyanate . This reaction occurs under mild conditions and involves various nucleophiles .


Molecular Structure Analysis

The molecular structure of this compound was confirmed using NMR, EI-Ms, IR, and elementary analysis . Further analysis was conducted on a single crystal .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the aza-Wittig reaction of iminophosphorane with 4-fluorophenyl isocyanate . This reaction produces carbodiimide, which then reacts with various nucleophiles under mild conditions .

Scientific Research Applications

Neurodegenerative Disorders

  • Studies on substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), which are associated with neurodegenerative disorders. These compounds, such as [18F]PBR111, have been evaluated as imaging agents for PBR expression, potentially aiding in the diagnosis and study of diseases like Alzheimer's and Parkinson's (Fookes et al., 2008; Dollé et al., 2008).

Cancer Imaging

  • Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes, which is also implicated in cancer. These compounds have shown subnanomolar affinity for TSPO, indicating their utility in developing in vivo PET-radiotracers for imaging TSPO-expressing cancers (Damont et al., 2015).

Development of Novel Therapeutic Agents

  • Research into the synthesis of N-[4-[1-methyl-2-(2,4-diaminofuro[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid and its analogs has explored the impact of C9-methyl substitution and C8-C9 conformational restriction on antifolate and antitumor activity. These studies are pivotal in designing new compounds with enhanced efficacy against tumor cells, providing insights into the development of novel therapeutic agents targeting folate pathways in cancer cells (Gangjee et al., 2000).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4/c1-21-15(24)10-22-16-13-4-2-3-5-14(13)27-17(16)18(25)23(19(22)26)12-8-6-11(20)7-9-12/h2-9H,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHBBUXPEQWKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)F)OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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